molecular formula C14H20ClN B1388248 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride CAS No. 95195-98-5

3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride

Cat. No. B1388248
Key on ui cas rn: 95195-98-5
M. Wt: 237.77 g/mol
InChI Key: FBFMEJWLEWTMBI-UHFFFAOYSA-N
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Patent
US07973162B2

Procedure details

To a solution of the N-methylpiperidine (A1) (37 g, 172 mmol) in 1,2-dichloroethane (250 ml) was added 1-chloroethyl chloroformate (20.7 ml, 190 mmol) at 0° C. The solution turned to a solid. After 0.5 hours at room temperature, the reaction mixture was heated under reflux for 15 hours. After concentration, the residue was dissolved in methanol (250 ml) and heated at 50° C. for 2 hours. The mixture was cooled to room temperature, the precipitate was filtered and washed with ether to produce 3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine] HCl salt (A2). The filtrate was concentrated, suspended in ether, filtered, and the solid washed with MeOH and ether to give additional 3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine] HCl salt (A2). LC-MS: m/e=202.1 (M+H). Rt=1.61 min. 1H-NMR (500 MHz, CDCl3): 9.74 (s, 2H), 7.58 (d, J=7.9, 1H), 7.22 (t, J=7.8, 1H), 7.14 (t, J=7.9, 1H), 7.08 (d, J=8.0, 1H), 3.47 (d, J=12.4, 2H), 3.22-3.18 (m, 2H), 2.88 (t, J=4.9, 2H), 2.81 (t, J=6.2, H), 2.60 (td, 2H), 1.93-1.89 (m, 2H), 1.83-1.77 (m, 2H).
Name
N-methylpiperidine
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH2:6][C:5]2([C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][CH2:8]2)[CH2:4][CH2:3]1.[Cl:17]C(OC(Cl)C)=O>ClCCCl>[ClH:17].[NH:2]1[CH2:7][CH2:6][C:5]2([C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][CH2:8]2)[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
N-methylpiperidine
Quantity
37 g
Type
reactant
Smiles
CN1CCC2(CC1)CCCC1=CC=CC=C12
Name
Quantity
20.7 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl.N1CCC2(CC1)CCCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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